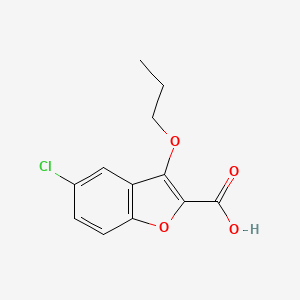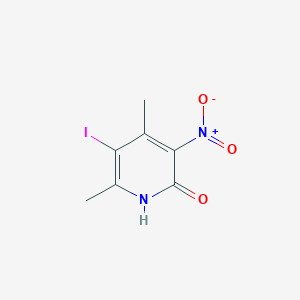
2-Chloro-4-methyl-5-nitronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile typically involves the chlorination of 4-methyl-5-nitronicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-methyl-5-nitronicotinonitrile.
Reduction: Formation of 2-chloro-4-methyl-5-aminonicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-5-nitronicotinonitrile.
Scientific Research Applications
2-Chloro-4-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the nitrile group also contribute to its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the nitrile group.
2-Chloro-5-nitropyridine-3-carbonitrile: Similar structure with different substitution pattern.
2-Chloro-3-methyl-5-nitropyridine: Similar structure with different substitution pattern.
Uniqueness
2-Chloro-4-methyl-5-nitronicotinonitrile is unique due to the presence of both the nitro and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3 |
InChI Key |
POUPSCDVHWMLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


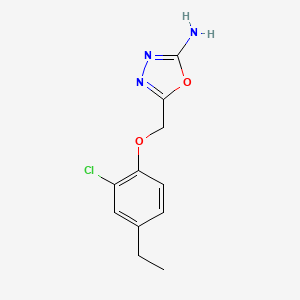

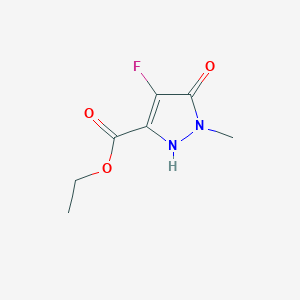

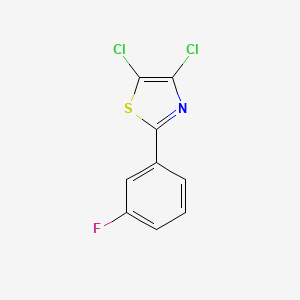
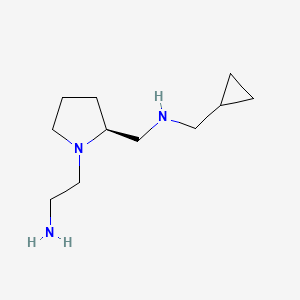




![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

